Cas no 71821-98-2 (2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid)

2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid structure
71821-98-2 structure
Product Name:2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid
CAS No:71821-98-2
MF:C13H16O3
MW:220.264344215393
CID:1751350
PubChem ID:24727193
Update Time:2025-04-24

2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid
    • 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid
    • benzenebutanoic acid, α,α,4-trimethyl-γ-oxo-
    • LogP
    • 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid
    • MFCD09801814
    • 71821-98-2
    • AKOS014633401
    • 2,2-DIMETHYL-4-(4-METHYLPHENYL)-4-OXOBUTYRICACID
    • DTXSID80645493
    • MDL: MFCD09801814
    • Inchi: 1S/C13H16O3/c1-9-4-6-10(7-5-9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
    • InChI Key: BDWFFUPISWVWNI-UHFFFAOYSA-N
    • SMILES: OC(C(C)(C)CC(C1C=CC(C)=CC=1)=O)=O

Computed Properties

  • Exact Mass: 220.10998
  • Monoisotopic Mass: 220.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • PSA: 54.37

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Additional information on 2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid

2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid (CAS No. 71821-98-2): Properties, Applications, and Market Insights

2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid (CAS No. 71821-98-2) is a specialized organic compound with significant relevance in pharmaceutical and chemical research. This compound, often referred to as a p-tolyl-substituted butanoic acid derivative, has garnered attention due to its unique structural features and potential applications. In this comprehensive overview, we delve into its chemical properties, synthesis methods, industrial uses, and emerging trends in research.

The molecular structure of 2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid features a butanoic acid backbone with a p-tolyl group at the 4-position and a dimethyl substitution at the 2-position. This arrangement contributes to its distinct physicochemical properties, including moderate solubility in organic solvents and a characteristic melting point range. Researchers frequently explore its keto-acid functionality for applications in organic synthesis intermediates and pharmaceutical precursors.

Recent studies highlight the compound's role in developing novel drug candidates, particularly in anti-inflammatory and metabolic disorder research. The p-tolyl group in 2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid shows promise for enhancing bioavailability in certain therapeutic agents, making it a subject of interest in medicinal chemistry optimization. Pharmaceutical companies are investigating its potential as a building block for targeted drug delivery systems.

From an industrial perspective, 2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid serves as a valuable fine chemical intermediate in the production of specialty materials. Its application extends to flavor and fragrance compounds, where the aromatic p-tolyl moiety contributes to specific olfactory characteristics. The compound's stability under various conditions makes it suitable for high-performance material synthesis, including certain polymer additives and coating agents.

The synthesis of 2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid typically involves multi-step organic reactions, with recent advancements focusing on green chemistry approaches to improve yield and reduce environmental impact. Modern catalytic methods and flow chemistry techniques are being explored to optimize its production, addressing growing demand in research and industrial applications.

Market analysis indicates steady growth for specialty keto-acid compounds like 2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid, driven by pharmaceutical R&D and material science innovations. The compound's CAS No. 71821-98-2 serves as a crucial identifier in global chemical databases, facilitating regulatory compliance and supply chain management. Current research trends focus on its potential in biodegradable materials and sustainable chemistry applications, aligning with environmental concerns.

Quality control for 2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid involves rigorous analytical characterization, including HPLC, NMR, and mass spectrometry. The compound's purity specifications vary depending on application requirements, with pharmaceutical-grade material demanding particularly stringent standards. Storage recommendations typically suggest cool, dry conditions in airtight containers to maintain stability.

Emerging applications of 2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid include its use in advanced material science and nanotechnology. Researchers are investigating its potential as a molecular scaffold for designing functional materials with tailored properties. The compound's structural versatility makes it valuable for creating supramolecular architectures and coordination complexes with metal ions.

From a regulatory standpoint, 2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid is generally classified as a research chemical rather than a commercial product, affecting its availability and handling requirements. Safety data sheets emphasize standard laboratory precautions when working with this compound, including proper ventilation and personal protective equipment. Its environmental fate and biodegradation pathways are subjects of ongoing ecological impact studies.

The future outlook for 2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid appears promising, with potential expansions into biomedical applications and smart material development. As synthetic methodologies advance and application research progresses, this compound may find new roles in cutting-edge technologies and sustainable industrial processes. Continued investigation of its structure-activity relationships will likely reveal additional valuable properties and applications.

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